molecular formula C19H25FN2O B6119824 7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6119824
M. Wt: 316.4 g/mol
InChI Key: NSXDVWXMXAXCJO-UHFFFAOYSA-N
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Description

7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.

    Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base.

    Attachment of the 3-fluorophenylmethyl group: This can be done via a nucleophilic substitution reaction using 3-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group.

    Reduction: Reduction reactions can be performed on the ketone group to yield the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidation of the cyclopropylmethyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the ketone group results in the formation of a secondary alcohol.

    Substitution: Substitution reactions on the fluorophenyl group can lead to various substituted derivatives.

Scientific Research Applications

7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to interact with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with both cyclopropylmethyl and fluorophenylmethyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

7-(cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O/c20-17-4-1-3-16(11-17)12-21-10-8-19(14-21)7-2-9-22(18(19)23)13-15-5-6-15/h1,3-4,11,15H,2,5-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDVWXMXAXCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC(=CC=C3)F)C(=O)N(C1)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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